molecular formula C21H25NO3 B1676920 Nalmefene CAS No. 55096-26-9

Nalmefene

Cat. No. B1676920
CAS RN: 55096-26-9
M. Wt: 339.4 g/mol
InChI Key: WJBLNOPPDWQMCH-MBPVOVBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nalmefene is an opioid antagonist used for emergency treatment of an opioid overdose or a possible overdose . It temporarily reverses the effects of an opioid medicine . If administered quickly, it can reverse the effects of opioid overdose, including respiratory depression, sedation, and low blood pressure .


Molecular Structure Analysis

Nalmefene has a molecular formula of C21H25NO3 . Its molecular weight is 339.428 Da . The structure of Nalmefene is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Nalmefene is an opioid receptor antagonist . It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor .


Physical And Chemical Properties Analysis

Nalmefene has a density of 1.4±0.1 g/cm3, a boiling point of 507.9±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 94.2±0.4 cm3, and it has 4 H bond acceptors and 2 H bond donors .

Scientific Research Applications

Nalmefene in Treating Alcohol Dependence

Nalmefene, a mu-opioid antagonist and partial kappa agonist, has been approved by the European Medicines Agency for treating alcoholism, emphasizing a harm-reduction approach rather than promoting abstinence. Studies have shown that Nalmefene effectively reduces alcohol consumption without necessarily increasing abstinence rates. This approach is considered safe and effective for alcohol dependence treatment, offering new treatment options for patients who may not aim for complete abstinence but rather a reduction in alcohol consumption (Soyka, 2014).

Nalmefene's Clinical Potential and Applications

Further exploration into Nalmefene's clinical potential has identified it as suitable for patients with alcohol misuse or low physical dependence on alcohol who do not require immediate detoxification. Its "as needed" approach contrasts with daily medication regimens, providing flexibility and catering to patients' specific needs. This tailored treatment approach may reach patients otherwise not treated, offering a significant advantage in managing alcohol use disorders (Soyka, 2016).

Nalmefene's Role Beyond Alcohol Dependence

Research on Nalmefene has also touched on its application beyond alcohol dependence, exploring its potential in managing opiate withdrawal syndrome when mistakenly prescribed to opiate-dependent patients. This highlights the importance of understanding Nalmefene's interactions with opioids and the management of potential adverse outcomes. It underscores the necessity for careful prescription practices, especially in patients with co-occurring alcohol use and opiate dependence disorders (Franchitto et al., 2017).

Future Directions

The FDA has approved Nalmefene for the emergency treatment of known or suspected opioid overdose in adults and pediatric patients 12 years of age and older . This approval places a new prescription opioid reversal option in the hands of communities, harm reduction groups, and emergency responders .

properties

IUPAC Name

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-5,13,16,19,23-24H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLNOPPDWQMCH-MBPVOVBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58895-64-0 (hydrochloride), 1228646-70-5 (hydrochloride dihydrate salt/solvate)
Record name Nalmefene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055096269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023347
Record name Nalmefene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The opioid system consists of three opioid receptors - mu (μ), delta (δ), and kappa (κ) - that are G-protein coupled receptors. Opioid receptors are activated by endogenous opioid peptides and are expressed throughout the brain to play a critical role in mood regulation, pain, reward, addictive behaviours, and substance use disorders. Opioid receptors are involved in various brain signalling pathways, including the mesolimbic pathway, sometimes referred to as the reward pathway. The mesolimbic pathway plays an important role in the positive reinforcement of natural rewards like food and drugs of abuse like exogenous opioid drugs. Many abused drugs activate mu-opioid receptors, leading to positive reinforcing effects. Alcohol consumption can also cause the release of endogenous opioids, which bind to mu and delta receptors, thereby increasing the release of dopamine in the nucleus accumbens to induce reward and positive reinforcement effects. Nalmefene is an antagonist at the mu and delta-opioid receptors and a partial agonist at the kappa-opioid receptor. As an antagonist, nalmefene blocks ligands from binding to the opioid receptor. Animal studies suggest that kappa-opioid receptor signalling blocks acute reward and positive reinforcement effects of drugs with abusive potential by decreasing dopamine in the nucleus accumbens. _In vivo_ studies have demonstrated that nalmefene reduces alcohol consumption, possibly by modulating cortico-mesolimbic functions. Preclinical studies suggest that nalmefene restores alcohol-induced dysregulations of the MOR/endorphins and the KOR/dynorphin system., Nalmefene prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension. Pharmacodynamic studies have shown that Nalmefene has a longer duration of action than naloxone at fully reversing doses. Nalmefene has no opioid agonist activity., In humans, mu- and kappa-opioid receptor agonists lower tuberoinfundibular dopamine, which tonically inhibits prolactin release. Serum prolactin is, therefore, a useful biomarker for tuberoinfundibular dopamine. The current study evaluated the unexpected finding that the relative mu- and kappa-opioid receptor selective antagonist nalmefene increases serum prolactin, indicating possible kappa-opioid receptor agonist activity. In all, 33 healthy human volunteers (14 female) with no history of psychiatric or substance use disorders received placebo, nalmefene 3 mg, and nalmefene 10 mg in a double-blind manner. Drugs were administered between 0900 and 1000 on separate days via 2-min intravenous infusion. Serial blood specimens were analyzed for serum levels of prolactin. Additional in vitro studies of nalmefene binding to cloned human kappa-opioid receptors transfected into Chinese hamster ovary cells were performed. Compared to placebo, both doses of nalmefene caused significant elevations in serum prolactin (p<0.002 for nalmefene 3 mg and p<0.0005 for nalmefene 10 mg). There was no difference in prolactin response between the 3 and 10 mg doses. Binding assays confirmed nalmefene's affinity at kappa-opioid receptors and antagonism of mu-opioid receptors. [(35)S]GTPgammaS binding studies demonstrated that nalmefene is a full antagonist at mu-opioid receptors and has partial agonist properties at kappa-opioid receptors. Elevations in serum prolactin following nalmefene are consistent with this partial agonist effect at kappa-opioid receptors. As kappa-opioid receptor activation can lower dopamine in brain regions important to the persistence of alcohol and cocaine dependence, the partial kappa agonist effect of nalmefene may enhance its therapeutic efficacy in selected addictive diseases.
Record name Nalmefene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NALMEFENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6761
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Nalmefene

Color/Form

Crystals from ethyl acetate

CAS RN

55096-26-9
Record name Nalmefene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55096-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nalmefene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055096269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nalmefene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nalmefene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,5R,13S,17S)-4-(cyclopropylmethyl)-14-methylidene-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-triene-10,17-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NALMEFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOV02TDP9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NALMEFENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6761
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

105-110 °C
Record name NALMEFENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6761
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nalmefene
Reactant of Route 2
Nalmefene
Reactant of Route 3
Reactant of Route 3
Nalmefene
Reactant of Route 4
Nalmefene
Reactant of Route 5
Nalmefene
Reactant of Route 6
Nalmefene

Citations

For This Compound
9,020
Citations
WM Clark, EC Raps, DC Tong, RE Kelly - Stroke, 2000 - Am Heart Assoc
… study were to assess the efficacy and safety of nalmefene (Cervene) in patients with acute (… plasminogen activator and nalmefene in a separate subset of patients. Nalmefene, an opioid …
Number of citations: 112 www.ahajournals.org
R Dixon, J Howes, J Gentile, HB Hsu… - Clinical …, 1986 - Wiley Online Library
In a placebo‐controlled, double‐blind study we evaluated the safety and kinetics of a new narcotic antagonist, nalmefene, after 2, 6, 12, and 24 mg intravenous doses to healthy men. At …
Number of citations: 132 ascpt.onlinelibrary.wiley.com
BJ Mason, FR Salvato, LD Williams… - Archives of general …, 1999 - jamanetwork.com
… Significantly fewer patients treated with nalmefene than patients given placebo relapsed to … with nalmefene (95% confidence interval, 1.05-5.59). Patients treated with nalmefene also …
Number of citations: 366 jamanetwork.com
GM Keating - CNS drugs, 2013 - Springer
… Nalmefene is approved for as-needed use [7]; each tablet contains 21.917 mg of nalmefene hydrochloride … to 20 mg of nalmefene hydrochloride and 18.06 mg of nalmefene as base [9]. …
Number of citations: 68 link.springer.com
PSA Glass, RM Jhaveri, LR Smith - Anesthesia & Analgesia, 1994 - journals.lww.com
… The clearance of naloxone (0.049 L/min) was more rapid than that of nalmefene (0.019 L/… than that of nalmefene (108 min) (P < 0.05). We conclude that nalmefene is equipotent to nal…
Number of citations: 111 journals.lww.com
C Palpacuer, B Laviolle, R Boussageon… - PLoS …, 2015 - journals.plos.org
Background Nalmefene is a recent option in alcohol dependence treatment. Its approval was controversial. We conducted a systematic review and meta-analysis of the aggregated data …
Number of citations: 124 journals.plos.org
A Gual, Y He, L Torup, W van den Brink, K Mann… - European …, 2013 - Elsevier
… the nalmefene group than in the placebo group. Adverse events were more common with nalmefene; … This study provides evidence for the efficacy of nalmefene, which constitutes a new …
Number of citations: 308 www.sciencedirect.com
W van den Brink, P Sørensen, L Torup… - Journal of …, 2014 - journals.sagepub.com
… This study evaluated the long-term efficacy and safety of nalmefene treatment … nalmefene 18 mg/day: A total of 112 patients (68%) in the placebo group and 310 (62%) in the nalmefene …
Number of citations: 165 journals.sagepub.com
M Soyka - International Journal of Neuropsychopharmacology, 2014 - academic.oup.com
… the opioid antagonist nalmefene as the active … nalmefene in this indication and the data available so far. Publications were identified through a Medline search with the terms ‘nalmefene…
Number of citations: 53 academic.oup.com
S Karhuvaara, K Simojoki, A Virta… - Alcoholism: Clinical …, 2007 - Wiley Online Library
… investigated targeted nalmefene in … take nalmefene 10 to 40 mg (n=242) or placebo (n=161) when they believed drinking to be imminent. After 28 weeks, 57 subjects from the nalmefene …
Number of citations: 178 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.